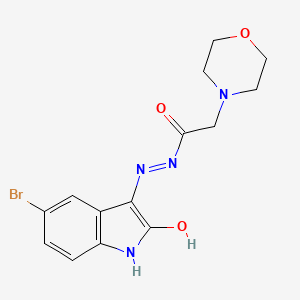
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a morpholine ring, a bromine atom, and an indolinylidene hydrazide moiety, making it a unique and interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The final step involves the condensation of the brominated indole with morpholineacetic acid hydrazide under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
科学的研究の応用
作用機序
The mechanism of action of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes or interfere with the replication of viruses, thereby exerting its antiviral or anticancer effects .
類似化合物との比較
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar indole nucleus and bromine atom but differ in their hydrazone moiety.
2-Methoxybenzoic (5-bromo-2-hydroxybenzylidene)hydrazide: Similar in structure but with a methoxy group instead of a morpholine ring.
Uniqueness
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its combination of a morpholine ring, bromine atom, and indolinylidene hydrazide moiety.
特性
CAS番号 |
86873-18-9 |
|---|---|
分子式 |
C14H15BrN4O3 |
分子量 |
367.20 g/mol |
IUPAC名 |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H15BrN4O3/c15-9-1-2-11-10(7-9)13(14(21)16-11)18-17-12(20)8-19-3-5-22-6-4-19/h1-2,7,16,21H,3-6,8H2 |
InChIキー |
DUWXSCULAGXYDP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
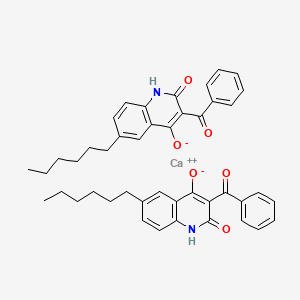
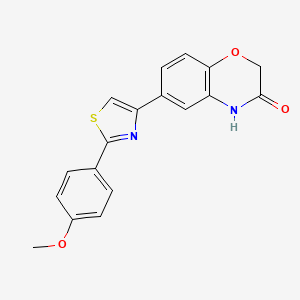
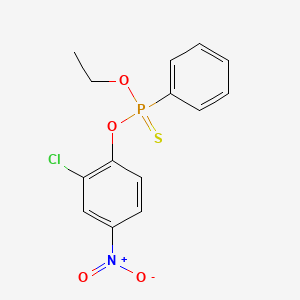
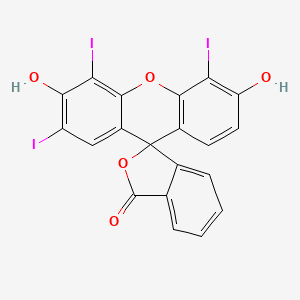
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
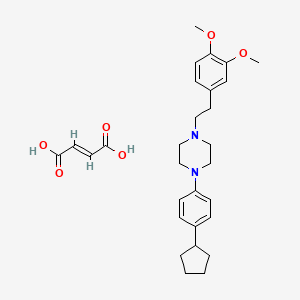

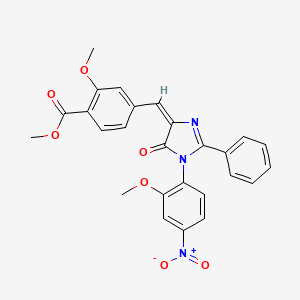

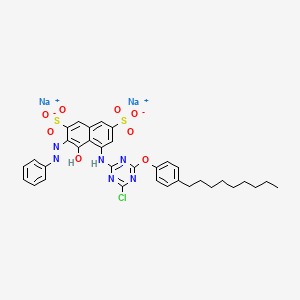
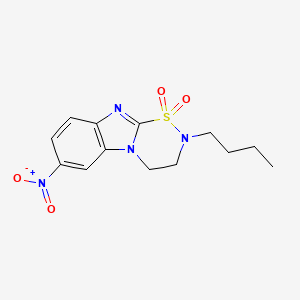
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
